1-allyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
“1-allyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide” is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-allyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzothiazole moiety and the allyl group. Common reagents and conditions include:
Starting Materials: Quinoline derivatives, benzothiazole derivatives, allyl halides.
Reagents: Catalysts such as palladium or copper, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require heating.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
“1-allyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential to inhibit specific enzymes or pathways in pathogens or cancer cells.
Medicine
In medicine, such compounds are often explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at developing new treatments for infectious diseases, cancer, and other conditions.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “1-allyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to the inhibition or activation of specific pathways. For example, they may inhibit DNA gyrase in bacteria or topoisomerase in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin.
Uniqueness
“1-allyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide” is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a promising candidate for further research.
Properties
Molecular Formula |
C20H14FN3O3S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H14FN3O3S/c1-2-9-24-14-6-4-3-5-12(14)17(25)16(19(24)27)18(26)23-20-22-13-8-7-11(21)10-15(13)28-20/h2-8,10,25H,1,9H2,(H,22,23,26) |
InChI Key |
NBPGQOFZVWGZAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |
Origin of Product |
United States |
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